molecular formula C12H15N B14422178 1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane CAS No. 83177-53-1

1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane

Katalognummer: B14422178
CAS-Nummer: 83177-53-1
Molekulargewicht: 173.25 g/mol
InChI-Schlüssel: XZXNQDCVMLECPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure features a bicyclo[3.1.0]hexane core with a 2-methylphenyl group and an azabicyclic moiety, making it an interesting subject for synthetic and application-oriented research.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wirkmechanismus

The mechanism of action of 1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane is not well-studied, but it is likely to involve interactions with specific molecular targets and pathways. The compound’s bicyclic structure may enable it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane is unique due to its specific substitution pattern and the presence of an azabicyclic moiety. This combination of features may confer distinct chemical and biological properties, making it a valuable compound for further research and development .

Eigenschaften

83177-53-1

Molekularformel

C12H15N

Molekulargewicht

173.25 g/mol

IUPAC-Name

1-(2-methylphenyl)-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C12H15N/c1-9-4-2-3-5-11(9)12-6-10(12)7-13-8-12/h2-5,10,13H,6-8H2,1H3

InChI-Schlüssel

XZXNQDCVMLECPM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C23CC2CNC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.